(3-Chloro-1,8-naphthyridin-4-yl)methanol
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Overview
Description
(3-Chloro-1,8-naphthyridin-4-yl)methanol is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-1,8-naphthyridin-4-yl)methanol typically involves multicomponent reactions, Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . One common method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to form 1,8-naphthyridine .
Industrial Production Methods: Industrial production methods for this compound often focus on eco-friendly and atom-economical approaches. These methods may include the use of water-soluble catalysts and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: (3-Chloro-1,8-naphthyridin-4-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like selenium dioxide, reducing agents, and various catalysts. Reaction conditions often involve mild temperatures and the use of solvents like dioxane .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the naphthyridine ring .
Scientific Research Applications
(3-Chloro-1,8-naphthyridin-4-yl)methanol has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antimicrobial and anticancer agent . Additionally, it is used in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors .
Mechanism of Action
The mechanism of action of (3-Chloro-1,8-naphthyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (3-Chloro-1,8-naphthyridin-4-yl)methanol include other naphthyridine derivatives such as 2-amino-1,8-naphthyridine and 4-methoxy-1,8-naphthyridine . These compounds share a similar core structure but differ in their functional groups and properties.
Uniqueness: What sets this compound apart is its unique combination of a chloro group and a hydroxymethyl group on the naphthyridine ring.
Properties
Molecular Formula |
C9H7ClN2O |
---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
(3-chloro-1,8-naphthyridin-4-yl)methanol |
InChI |
InChI=1S/C9H7ClN2O/c10-8-4-12-9-6(7(8)5-13)2-1-3-11-9/h1-4,13H,5H2 |
InChI Key |
GPPIVAOMCRGLIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN=C2N=C1)Cl)CO |
Origin of Product |
United States |
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